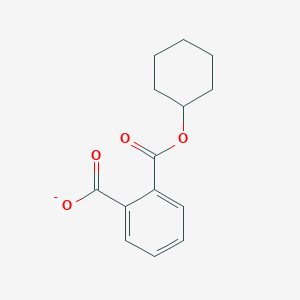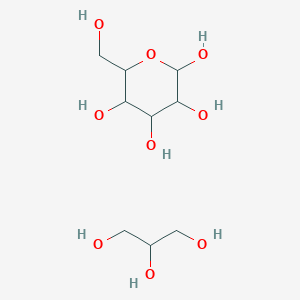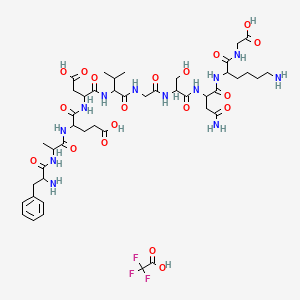
2-Cyclohexyloxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyloxycarbonylbenzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. The compound is characterized by the presence of a cyclohexyl group attached to the benzoate moiety through an oxygen atom, forming an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyloxycarbonylbenzoate typically involves the esterification of benzoic acid with cyclohexanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyloxycarbonylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclohexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by catalysts such as palladium or platinum.
Major Products Formed
Hydrolysis: Benzoic acid and cyclohexanol.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyloxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Cyclohexyloxycarbonylbenzoate involves its interaction with esterases, which catalyze the hydrolysis of the ester linkage. This results in the release of benzoic acid and cyclohexanol. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyclohexylcarbonylbenzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Methyl benzoate: Contains a methyl group instead of a cyclohexyl group.
Cyclohexyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
2-Cyclohexyloxycarbonylbenzoate is unique due to the presence of both a cyclohexyl group and a benzoate moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.
Properties
Molecular Formula |
C14H15O4- |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-cyclohexyloxycarbonylbenzoate |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1 |
InChI Key |
PMDKYLLIOLFQPO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/no-structure.png)


![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)


![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)

